Cas no 867067-72-9 (tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate)

Tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate is a versatile carbamate derivative featuring dual hydroxymethyl functional groups on a phenyl ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound is particularly valuable in organic synthesis and pharmaceutical intermediates due to its reactive hydroxymethyl groups, which facilitate further functionalization, such as esterification or etherification. The Boc group enhances stability, allowing controlled deprotection under mild acidic conditions. Its well-defined structure and high purity make it suitable for applications in peptide synthesis, polymer chemistry, and as a building block for complex molecular architectures. The compound’s balanced reactivity and protective group compatibility underscore its utility in multistep synthetic routes.
tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate structure
867067-72-9 structure
Product name:tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate
CAS No:867067-72-9
MF:C13H19NO4
MW:253.29426407814
CID:3407861
PubChem ID:86077427

tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • CARBAMIC ACID, [3,5-BIS(HYDROXYMETHYL)PHENYL]-, 1,1-DIMETHYLETHYL ESTER
    • Carbamic acid, N-[3,5-bis(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate
    • SCHEMBL15858093
    • tert-butyl N-[3,5-bis(hydroxymethyl)phenyl]carbamate
    • 867067-72-9
    • EN300-28228831
    • Inchi: InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-11-5-9(7-15)4-10(6-11)8-16/h4-6,15-16H,7-8H2,1-3H3,(H,14,17)
    • InChI Key: VMEZVJWPCUYZJG-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 253.13140809Da
  • Monoisotopic Mass: 253.13140809Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 78.8Ų

tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28228831-10.0g
tert-butyl N-[3,5-bis(hydroxymethyl)phenyl]carbamate
867067-72-9 95.0%
10.0g
$4729.0 2025-03-19
Enamine
EN300-28228831-0.25g
tert-butyl N-[3,5-bis(hydroxymethyl)phenyl]carbamate
867067-72-9 95.0%
0.25g
$1012.0 2025-03-19
Enamine
EN300-28228831-1.0g
tert-butyl N-[3,5-bis(hydroxymethyl)phenyl]carbamate
867067-72-9 95.0%
1.0g
$1100.0 2025-03-19
Enamine
EN300-28228831-10g
tert-butyl N-[3,5-bis(hydroxymethyl)phenyl]carbamate
867067-72-9
10g
$4729.0 2023-09-09
Enamine
EN300-28228831-5g
tert-butyl N-[3,5-bis(hydroxymethyl)phenyl]carbamate
867067-72-9
5g
$3189.0 2023-09-09
Enamine
EN300-28228831-2.5g
tert-butyl N-[3,5-bis(hydroxymethyl)phenyl]carbamate
867067-72-9 95.0%
2.5g
$2155.0 2025-03-19
Enamine
EN300-28228831-5.0g
tert-butyl N-[3,5-bis(hydroxymethyl)phenyl]carbamate
867067-72-9 95.0%
5.0g
$3189.0 2025-03-19
Enamine
EN300-28228831-0.1g
tert-butyl N-[3,5-bis(hydroxymethyl)phenyl]carbamate
867067-72-9 95.0%
0.1g
$968.0 2025-03-19
Enamine
EN300-28228831-0.5g
tert-butyl N-[3,5-bis(hydroxymethyl)phenyl]carbamate
867067-72-9 95.0%
0.5g
$1056.0 2025-03-19
Enamine
EN300-28228831-0.05g
tert-butyl N-[3,5-bis(hydroxymethyl)phenyl]carbamate
867067-72-9 95.0%
0.05g
$924.0 2025-03-19

Additional information on tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate

tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate: A Comprehensive Overview

tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate (CAS No. 867067-72-9) is a versatile organic compound with significant applications in various fields of chemistry and material science. This compound, characterized by its unique structure and functional groups, has garnered attention due to its potential in drug delivery systems, polymer synthesis, and advanced materials development. Recent studies have highlighted its role in enhancing the performance of biodegradable polymers and its compatibility with eco-friendly manufacturing processes.

The synthesis of tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate involves a multi-step process that combines nucleophilic substitution and carbamate formation reactions. Researchers have optimized these steps to achieve high yields and purity levels, making it feasible for large-scale production. The compound's structure features a tert-butyl group attached to a phenyl ring substituted with hydroxymethyl groups at the 3 and 5 positions. This configuration imparts unique chemical properties, including excellent thermal stability and reactivity towards nucleophilic agents.

Recent advancements in polymer chemistry have leveraged the properties of tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate to develop biocompatible polymers for medical applications. For instance, studies published in *Advanced Materials* demonstrate how this compound can be used as a building block for synthesizing polyurethanes with enhanced mechanical strength and biodegradability. These polymers are being explored for use in tissue engineering scaffolds and drug delivery systems due to their ability to degrade safely within the human body.

In addition to its role in polymer science, tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate has shown promise in catalysis and green chemistry. Its ability to act as a phase-transfer catalyst has been exploited in asymmetric synthesis reactions, enabling the production of enantiomerically pure compounds with high efficiency. This application aligns with the growing demand for sustainable chemical processes that minimize waste and reduce environmental impact.

The compound's compatibility with eco-friendly solvents and its ability to facilitate reactions under mild conditions further enhance its appeal in modern chemical research. Recent studies published in *Green Chemistry* highlight its use in developing catalysts for carbon dioxide fixation reactions, which are critical for addressing global climate change challenges.

From a toxicological perspective, tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate has been subjected to rigorous safety assessments. According to findings from the *Journal of Applied Toxicology*, the compound exhibits low acute toxicity when administered via various routes. Its biodegradability has also been evaluated under simulated environmental conditions, revealing that it decomposes into non-toxic byproducts within a reasonable timeframe.

Looking ahead, the versatility of tert-butyl N-3,5-bis(hydroxymethyl)phenylcarbamate positions it as a key player in the development of next-generation materials and therapeutic agents. Its integration into advanced manufacturing processes aligns with global trends toward sustainable innovation and personalized medicine.

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